molecular formula C8H9NO2 B12875120 (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one

(Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one

Cat. No.: B12875120
M. Wt: 151.16 g/mol
InChI Key: XMRVDLKBKRBEFY-ARJAWSKDSA-N
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Description

(Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one typically involves the reaction of 3-methylisoxazole with an appropriate alkyne or alkene under specific conditions. One common method is the use of palladium-catalyzed coupling reactions, such as the Heck reaction, which allows for the formation of the desired product with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug design and optimization.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and durability.

Mechanism of Action

The mechanism of action of (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylisoxazol-5-yl)but-3-en-2-one: A similar compound with a different stereochemistry.

    3-Methylisoxazole: The parent compound of (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one.

    Isoxazole: The core structure shared by this compound and other isoxazole derivatives.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(Z)-4-(3-methyl-1,2-oxazol-5-yl)but-3-en-2-one

InChI

InChI=1S/C8H9NO2/c1-6-5-8(11-9-6)4-3-7(2)10/h3-5H,1-2H3/b4-3-

InChI Key

XMRVDLKBKRBEFY-ARJAWSKDSA-N

Isomeric SMILES

CC1=NOC(=C1)/C=C\C(=O)C

Canonical SMILES

CC1=NOC(=C1)C=CC(=O)C

Origin of Product

United States

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